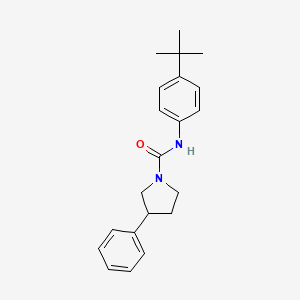
N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group and a tert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 4-tert-butylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Corresponding oxidized derivatives
Reduction: Amine derivatives
Substitution: Substituted phenyl or pyrrolidine derivatives
Applications De Recherche Scientifique
N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.
Comparaison Avec Des Composés Similaires
N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
- N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxylate
- N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-sulfonamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)18-9-11-19(12-10-18)22-20(24)23-14-13-17(15-23)16-7-5-4-6-8-16/h4-12,17H,13-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKATFJIPCOGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2604457.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2604459.png)
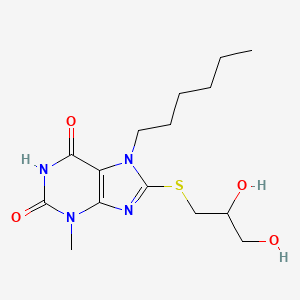
![(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2604463.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2604465.png)

![8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604467.png)
![N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2604468.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2604470.png)
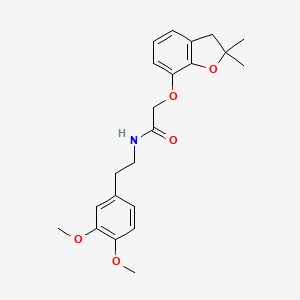
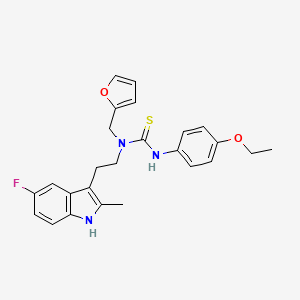
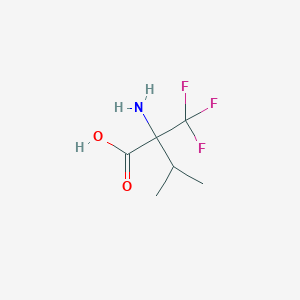
![N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2604477.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2604478.png)
